molecular formula C9H11ClO2 B13143677 (2,3-Dihydrobenzofuran-6-yl)methanol HCl

(2,3-Dihydrobenzofuran-6-yl)methanol HCl

Cat. No.: B13143677
M. Wt: 186.63 g/mol
InChI Key: ZRFJCQHFQCVBIJ-UHFFFAOYSA-N
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Description

(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is an organic compound that belongs to the class of benzofurans. It is characterized by a dihydrobenzofuran ring system fused to a benzene ring with a methanol group attached to the 6th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dihydrobenzofuran-6-yl)methanol can be achieved through several methods. One common approach involves the reduction of methyl 2,3-dihydrobenzofuran-6-carboxylate using lithium aluminium hydride in tetrahydrofuran at 0°C to room temperature. The reaction is followed by the addition of a saturated aqueous sodium hydroxide solution, extraction with ethyl acetate, and purification to yield (2,3-Dihydrobenzofuran-6-yl)methanol .

Industrial Production Methods

Industrial production methods for (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride typically involve large-scale synthesis using similar reduction reactions. The compound is produced in high purity forms and packaged under controlled conditions to ensure stability and quality .

Chemical Reactions Analysis

Types of Reactions

(2,3-Dihydrobenzofuran-6-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form dihydro derivatives.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminium hydride and sodium borohydride are commonly used reducing agents.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

The major products formed from these reactions include various oxidized derivatives, reduced forms, and substituted benzofuran compounds .

Scientific Research Applications

(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of (2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activity is attributed to its ability to modulate enzyme activity, inhibit microbial growth, and induce apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, but it is believed to interact with key proteins and receptors involved in these processes .

Comparison with Similar Compounds

Similar Compounds

    Benzofuran: A structurally related compound with similar biological activities.

    2,3-Dihydrobenzofuran: Shares the dihydrobenzofuran ring system but lacks the methanol group.

    6-Benzofuranmethanol: Similar structure but without the dihydro component.

Uniqueness

(2,3-Dihydrobenzofuran-6-yl)methanol hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in research and industry .

Biological Activity

(2,3-Dihydrobenzofuran-6-yl)methanol HCl is an organic compound characterized by a benzofuran moiety with a hydroxymethyl group at the 6-position. This unique structure contributes to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by case studies and relevant research findings.

  • Molecular Formula : C10_{10}H11_{11}O·HCl
  • Molecular Weight : Approximately 150.17 g/mol
  • CAS Number : 1083168-69-7

The compound features a hydroxymethyl group (-CH2_2OH) that enhances its reactivity and biological properties. Its synthesis typically involves several steps, including purification techniques such as chromatography or recrystallization .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating bacterial infections. The mechanism may involve disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Anticancer Properties

The compound has been investigated for its anticancer potential. In vitro studies have shown that it can inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and cell cycle arrest. For instance, a study highlighted its ability to modulate signaling pathways associated with cancer progression, making it a promising candidate for further development in oncology .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer activities, this compound has demonstrated anti-inflammatory effects. It may reduce inflammation by inhibiting the production of pro-inflammatory cytokines and mediators. This property could be beneficial in treating inflammatory diseases and conditions .

Case Studies

StudyFindings
Antimicrobial Study Showed effectiveness against Gram-positive and Gram-negative bacteria, with a notable minimum inhibitory concentration (MIC) value indicating strong activity.
Anticancer Research In vitro assays revealed significant reduction in cell viability of various cancer cell lines (e.g., breast and colon cancer) when treated with the compound .
Anti-inflammatory Assessment Demonstrated reduction in inflammatory markers in animal models, suggesting potential therapeutic applications for chronic inflammatory conditions.

The biological activity of this compound can be attributed to its interactions with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
  • Receptor Modulation : It can interact with receptors involved in inflammatory responses and cancer signaling pathways.
  • Apoptosis Induction : The compound promotes programmed cell death in cancer cells through mitochondrial pathways.

Comparative Analysis

To understand the uniqueness of this compound relative to similar compounds, a comparison table is provided:

Compound NameCAS NumberSimilarity IndexNotable Activity
(2,3-Dihydrobenzofuran-2-yl)methanol66158-96-10.93Moderate antimicrobial
5-Methoxy-2,3-dihydrobenzofuran-2-carboxylic acid93885-41-70.80Limited anticancer
1-(4-Hydroxyphenyl)-2-(2-methoxyphenoxy)propane29509-30-60.89Weak anti-inflammatory

Properties

Molecular Formula

C9H11ClO2

Molecular Weight

186.63 g/mol

IUPAC Name

2,3-dihydro-1-benzofuran-6-ylmethanol;hydrochloride

InChI

InChI=1S/C9H10O2.ClH/c10-6-7-1-2-8-3-4-11-9(8)5-7;/h1-2,5,10H,3-4,6H2;1H

InChI Key

ZRFJCQHFQCVBIJ-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=CC(=C2)CO.Cl

Origin of Product

United States

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